molecular formula C11H12N2O3 B011107 Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 104296-35-7

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B011107
M. Wt: 220.22 g/mol
InChI Key: QEOVLTVAGMDVLQ-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate belongs to a class of compounds known for their diverse chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals. This compound features a pyrazole core, a common moiety in medicinal chemistry, linked to a furan ring and an ethyl carboxylate ester, suggesting interesting reactivity and potential biological activity.

Synthesis Analysis

The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, including variants with fur-2-yl groups, can be achieved through cyclocondensation reactions. A notable method involves the use of ultrasound irradiation to significantly reduce reaction times, achieving high yields and regioselectivity (Machado et al., 2011). Such techniques could be adapted for the synthesis of the targeted ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, emphasizing the importance of choosing appropriate precursors and conditions for successful synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, has been extensively studied using techniques like X-ray diffraction. These studies reveal detailed insights into the molecular conformation, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets (Zhao & Wang, 2023).

Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335)

  • Precautionary Statements : Handle with care; avoid inhalation, ingestion, and contact with skin and eyes

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).


Future Directions

Researchers should explore the compound’s pharmacological properties, potential applications (e.g., as a drug candidate or agrochemical), and its interactions with biological targets. Additionally, investigations into its stability, metabolism, and toxicity are essential for its practical use.



properties

IUPAC Name

ethyl 5-(furan-2-yl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOVLTVAGMDVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428775
Record name Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

CAS RN

104296-35-7
Record name Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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